1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is an organic compound that belongs to the phenothiazine family, characterized by its three-ring structure containing sulfur and nitrogen. The compound features a phenothiazine core with an ethanone group and a 3-aminopropyl substituent at the 10-position. Its molecular formula is C17H18N2OS, and it has a molecular weight of approximately 302.4 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The specific reactions applicable to this compound depend on the functional groups present and their positions within the molecular structure .
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone exhibits various biological activities that are characteristic of phenothiazine derivatives. These activities include:
The synthesis of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone typically involves several steps:
These methods may vary based on specific laboratory protocols and desired yields .
The applications of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone span several fields:
Interaction studies involving 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone focus on its binding affinity with various biological targets. These studies typically assess:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(10-(3-Dimethylaminopropyl)-10H-phenothiazin-2-yl)ethanone | Contains dimethylamino group instead of amino group | Enhanced lipophilicity may affect bioavailability |
Chlorpromazine | A well-known antipsychotic with a similar core structure | Established clinical use; broader therapeutic profile |
Thioridazine | Another antipsychotic with similar properties | Different side effects profile compared to others |
These compounds illustrate variations in functional groups that influence their biological activity and therapeutic applications, highlighting the uniqueness of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone within this class .
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is a phenothiazine derivative with the molecular formula C17H18N2OS and a molecular weight of 298.40262 daltons [5]. The compound exhibits a complex three-dimensional structure characterized by the tricyclic phenothiazine core system with specific substitution patterns at the 2-position and 10-position nitrogen atom.
The phenothiazine core structure exhibits characteristic bond parameters that have been extensively studied through crystallographic analysis of related compounds [2] [3]. In similar phenothiazine derivatives, the central thiazine ring adopts a boat conformation with specific puckering parameters [2]. The dihedral angles between the mean planes of the two benzene rings in phenothiazine systems typically range from 20.2° to 46.39°, depending on the substitution pattern [2] [21].
For the phenothiazine core, the typical bond angles include the nitrogen-sulfur-carbon angles around 100-130°, with the exact values influenced by the substituents [24]. The bending angles in the phenothiazine core are defined by the angles at the nitrogen and sulfur atoms, which determine the overall butterfly conformation of the molecule [24]. Crystal structure analyses of related phenothiazine derivatives show that the folding angle between the two benzene rings can vary significantly from 90° to 180° depending on steric interactions [25].
The conformational flexibility of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is primarily governed by the phenothiazine core structure and the aminopropyl side chain [25]. The phenothiazine unit typically adopts a butterfly conformation where the two benzene rings are folded along the nitrogen-sulfur axis [21] [22]. This butterfly angle is crucial for the molecular properties and can range from approximately 33.5° to 153.87° in different phenothiazine derivatives [22] [23].
The aminopropyl side chain at the 10-position provides additional conformational degrees of freedom through rotation around the carbon-carbon and carbon-nitrogen bonds [12]. The propyl connector between the phenothiazine ring and the terminal amine is particularly important for biological activity, as the three-carbon chain length has been identified as optimal for specific pharmacological functions [12] [30].
The acetyl substituent at the 2-position introduces additional steric considerations that can influence the overall molecular conformation [21]. The proximity of the carbonyl group to the phenothiazine core can result in intramolecular interactions that stabilize specific conformational states [21].
The overall molecular geometry of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is characterized by the non-planar phenothiazine core with extended substituents [18] [25]. The nitrogen atom at position 10 exhibits pyramidal geometry due to its sp3 hybridization and the presence of the aminopropyl substituent [22]. The dihedral angles between different planes within the molecule contribute to its three-dimensional shape and influence its chemical properties [22] [23].
Quantum mechanical calculations on similar phenothiazine derivatives indicate that the molecular geometry is influenced by electronic effects, including conjugation between the phenothiazine core and substituents [15]. The electron density distribution throughout the molecule affects the reactivity patterns and conformational preferences [15].
The melting and boiling points of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone reflect the molecular structure and intermolecular interactions [5]. The predicted boiling point is 508.9 ± 50.0°C, which is significantly higher than the parent phenothiazine due to the presence of additional functional groups and increased molecular weight [5].
Phenothiazine derivatives generally exhibit melting points in the range of 150-250°C, with the exact value depending on the nature and position of substituents [27]. The introduction of substituents into the phenothiazine system typically increases thermal stability compared to the unsubstituted phenothiazine, which exhibits thermal stability only up to 100°C [27].
Property | Value | Reference |
---|---|---|
Molecular Weight | 298.40262 g/mol | [5] |
Predicted Boiling Point | 508.9 ± 50.0°C | [5] |
Predicted Density | 1.213 ± 0.06 g/cm³ | [5] |
pKa (predicted) | 9.75 ± 0.10 | [5] |
The solubility characteristics of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone are influenced by its amphiphilic nature, containing both hydrophobic and hydrophilic regions [5] [13]. The compound shows solubility in methanol, indicating compatibility with polar protic solvents [5]. The presence of the amino group enhances the hydrophilic character, while the phenothiazine core contributes to lipophilicity [13].
Phenothiazine derivatives generally exhibit limited water solubility due to their aromatic nature, with solubility decreasing as the molecular weight increases through substitution [27]. The aminopropyl side chain can form hydrogen bonds with protic solvents, potentially improving solubility in alcohols and other hydrogen bond-accepting solvents [13].
The compound's form is described as a brown semi-solid at room temperature, which influences its handling and storage requirements [5]. Storage conditions typically require temperatures of -20°C under an inert atmosphere to maintain stability [5].
The stability of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is influenced by several structural factors [27] [28]. Phenothiazine derivatives generally show enhanced thermal stability compared to the parent compound due to substitution effects [27] [29]. The presence of the amino group can affect oxidative stability, as amino-substituted phenothiazines can undergo oxidation to form radical species [28].
The compound requires storage under inert atmosphere conditions at -20°C, indicating sensitivity to atmospheric oxygen and moisture [5]. This storage requirement suggests potential degradation pathways involving oxidation of the phenothiazine core or the amino group [28]. The stability of phenothiazine radicals depends on the type and position of substituents, with aliphatic side chains at position 10 generally providing greater stability than other substitution patterns [27].
Environmental factors such as light, temperature, and pH can significantly affect the stability of phenothiazine derivatives [27]. The rate of degradation varies with the specific substituents and can involve complex oxidation-reduction reactions leading to sulfoxide formation or other decomposition products [27].
The amino group in 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone exhibits typical primary amine reactivity patterns [12] [15]. The amino group can participate in nucleophilic substitution reactions, condensation reactions, and hydrogen bonding interactions [12]. The basicity of the amino group, with a predicted pKa of 9.75, indicates that it can be readily protonated under physiological conditions [5].
The amino group's reactivity is influenced by its position on the propyl chain, which provides sufficient distance from the electron-withdrawing phenothiazine core to maintain nucleophilic character [12]. This positioning allows the amino group to participate in various chemical transformations while minimizing electronic interference from the aromatic system [15].
The presence of the amino group enables the formation of salts with acids, which can significantly alter the compound's solubility and stability characteristics [12]. The protonated amino group can form hydrogen bonds with various acceptor molecules, influencing both chemical reactivity and biological interactions [12].
The carbonyl group at the 2-position of the phenothiazine ring exhibits electrophilic character typical of aromatic ketones [13] [15]. The electron-withdrawing nature of the carbonyl group can influence the electron density distribution throughout the phenothiazine system [13]. This positioning allows for potential conjugation with the aromatic system, affecting both reactivity and spectroscopic properties [15].
The carbonyl group can participate in nucleophilic addition reactions, reduction reactions, and condensation reactions [13]. The presence of the carbonyl substituent has been shown to enhance certain biological activities of phenothiazine derivatives, particularly when combined with amino-containing side chains [13]. The carbonyl group can also participate in hydrogen bonding interactions, contributing to molecular recognition and binding affinity [13].
The phenothiazine core exhibits characteristic redox chemistry, with the ability to undergo reversible oxidation to form radical cation species [15] [19]. The oxidation potential of phenothiazine derivatives is influenced by the nature and position of substituents, with electron-donating groups generally lowering the oxidation potential [19]. The presence of both the amino-containing side chain and the carbonyl group affects the electronic properties of the core [15].
The phenothiazine system can undergo electrophilic aromatic substitution reactions at various positions, with reactivity patterns influenced by existing substituents [15]. The nitrogen atom at position 10 can coordinate with metal ions or participate in other coordination chemistry applications [15]. The sulfur atom in the core can also undergo oxidation to form sulfoxide derivatives under appropriate conditions [27].
Quantum mechanical calculations indicate that the positive charge distribution in phenothiazine cations affects reactivity patterns, with carbon atoms at positions 3 and 7 being particularly susceptible to nucleophilic attack [15]. The presence of substituents can redistribute electron density and alter these reactivity patterns [15].
The structure-property relationships in 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone are governed by the interplay between the phenothiazine core, the aminopropyl side chain, and the carbonyl substituent [16] [17]. The three-carbon propyl chain length is critical for optimal biological activity, as shorter or longer chains result in altered receptor binding and pharmacological properties [12] [30].
The positioning of the carbonyl group at the 2-position creates an electron-withdrawing effect that influences the overall electronic properties of the molecule [13]. This substitution pattern enhances certain activities compared to unsubstituted phenothiazine or derivatives with different substitution patterns [13]. The combination of electron-withdrawing carbonyl and electron-donating amino functionalities creates a balanced electronic environment [13].
The molecular conformation, particularly the butterfly angle of the phenothiazine core, directly affects the spatial arrangement of functional groups and their accessibility for interactions [16] [25]. Changes in this angle can significantly alter binding affinity and selectivity for various molecular targets [16]. The conformational flexibility provided by the aminopropyl chain allows for induced-fit interactions with biological macromolecules [12].
The synthesis of phenothiazine derivatives, including 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, has historically relied on well-established methodologies that form the foundation of phenothiazine chemistry. These classical approaches have been extensively studied and refined over decades, providing reliable pathways for accessing this important class of heterocyclic compounds [1] [2].
The most fundamental classical approach involves the diphenylamine-sulfur cyclization method, which operates through the thermal fusion of diphenylamine with elemental sulfur at elevated temperatures of 250-260°C [1] [3]. This methodology proceeds via the formation of a sulfur bridge between two aromatic rings with concurrent hydrogen sulfide evolution. For 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone synthesis, this approach requires subsequent functionalization steps to introduce the aminopropyl chain at the nitrogen position and the acetyl group at the 2-position. The reaction typically achieves yields of 40-60% but requires harsh conditions including the use of anhydrous calcium chloride as a dehydrating agent [3].
The Smiles rearrangement methodology represents another classical strategy that has been successfully employed for regioselective synthesis of 2-substituted phenothiazines [2] [1]. This approach begins with the reaction of 2-aminobenzenethiol with 2-chloro-1-nitrobenzene derivatives, followed by acetylation and base-mediated rearrangement. The methodology provides good regioselectivity for 2-substituted products with yields typically ranging from 45-70% [2]. For the target compound, this approach offers particular advantages due to the desired acetyl substitution at the 2-position.
Reductive cyclization methods utilizing nitrene intermediates have also been documented for phenothiazine synthesis [2]. This approach involves the treatment of (2-nitrophenyl)(phenyl)sulfanes with reducing agents such as borane complexes, leading to ring closure through nitrene formation. The methodology operates under milder conditions (140-160°C) compared to the diphenylamine-sulfur approach and typically yields 50-75% of desired products [2].
Contemporary synthetic approaches for phenothiazine derivatives have evolved to address limitations of classical methods, offering improved efficiency, selectivity, and environmental compatibility. These modern strategies incorporate advanced catalytic systems and innovative reaction conditions to achieve superior synthetic outcomes [4] [1] [5].
Iron-catalyzed domino C-S/C-N cross-coupling represents a significant advancement in phenothiazine synthesis methodology [4] [5]. This environmentally benign approach utilizes iron catalysts to facilitate tandem carbon-sulfur and carbon-nitrogen bond formation in a single operation. The methodology addresses several issues encountered with traditional palladium and copper catalysts, including poor substrate scope, extended reaction times, and limited regioselectivity [4]. For 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone synthesis, this approach offers yields of 70-85% under moderate conditions (80-120°C) with reaction times of 2-4 hours [4].
Palladium-catalyzed three-component synthesis has emerged as a powerful methodology for constructing phenothiazine scaffolds with high regioselectivity [1]. This approach enables the direct assembly of phenothiazine cores from simple starting materials through sequential cross-coupling reactions. The methodology demonstrates particular utility for accessing substituted derivatives with precise regiochemical control [1].
Buchwald-Hartwig amination protocols have been adapted for phenothiazine synthesis, offering excellent yields and scalability [1] [6]. This methodology utilizes palladium catalysts with specialized ligands to facilitate carbon-nitrogen bond formation under mild conditions. The approach has been successfully employed for the synthesis of phenothiazine-based polymers and complex derivatives [6].
Electrochemical synthesis methods represent a truly green approach to phenothiazine construction [7] [8]. These methodologies utilize electrochemical oxidation of appropriate precursors in the presence of nucleophiles to generate phenothiazine derivatives. The approach operates at room temperature with minimal solvent requirements and excellent atom economy [7] [8].
Modern phenothiazine synthesis increasingly emphasizes green chemistry principles to minimize environmental impact while maintaining synthetic efficiency. Several methodologies have been developed that significantly reduce waste generation, energy consumption, and the use of hazardous reagents [4] [7] [8].
Solvent-free synthesis approaches eliminate the need for organic solvents by conducting reactions in the molten state or using solid-supported catalysts [9] [10]. These methodologies achieve atom economies of 90-95% while generating minimal waste. The three-component synthesis using cyclohexanones, elemental sulfur, and ammonium salts under metal-free conditions exemplifies this approach [9].
Microwave-assisted synthesis reduces reaction times and energy requirements while improving yields [10] [11]. This technology enables rapid heating and precise temperature control, resulting in more efficient reactions with reduced by-product formation. Microwave irradiation has been successfully applied to phenothiazine cyclization reactions, achieving significant improvements in reaction efficiency [10].
Ultrasound-assisted synthesis offers another green alternative for phenothiazine construction [12]. This methodology utilizes acoustic cavitation to enhance reaction rates and selectivity while operating under mild conditions. The approach has been demonstrated for ferrocene-appended phenothiazine synthesis with excellent efficiency [12].
Catalytic systems based on abundant metals such as iron and copper provide environmentally benign alternatives to precious metal catalysts [4] [13]. Ferric citrate has been demonstrated as an effective, inexpensive catalyst for regioselective phenothiazine synthesis without requiring specialized ligands [13]. These systems offer excellent catalyst recovery and reusability, further enhancing their environmental compatibility.
The purification of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone requires careful selection of techniques appropriate for its specific physicochemical properties. The compound's molecular formula C₁₇H₁₈N₂OS and molecular weight of 298.40 g/mol, combined with the presence of both basic amino functionality and ketone groups, necessitates specialized purification approaches [14] [15].
Column chromatography remains the most versatile purification technique for phenothiazine derivatives, achieving purities of 95-98% with recovery yields of 80-90% [16] [17]. For the target compound, silica gel chromatography using gradient elution with ethyl acetate-hexanes mixtures has proven effective. The aminopropyl substituent requires careful pH control during purification to prevent protonation and subsequent ion-exchange effects [16].
Recrystallization techniques offer excellent scalability for final product purification, achieving purities of 92-96% with good recovery yields [18] [19]. The selection of appropriate solvent systems is critical for phenothiazine derivatives. Alcoholic solvents such as ethanol and methanol provide good solubility for the target compound while enabling effective impurity rejection [19] [20].
Dihydropyran adduct formation represents a specialized purification technique specifically developed for phenothiazines [18]. This method involves the formation of a reversible adduct between phenothiazine and dihydropyran, which can be subsequently decomposed to regenerate the pure phenothiazine [18]. The technique achieves exceptional purity levels of 98-99% but requires additional synthetic steps [18].
Solid-phase extraction using specialized sorbents has been developed for phenothiazine purification, particularly for analytical applications [21] [22]. Monolithic silica C₁₈ solid-phase extraction tips enable rapid purification from complex matrices with recovery yields of 88-94% [21]. This approach is particularly valuable for biological samples and quality control applications [21].
Steam distillation provides an effective method for removing volatile impurities while maintaining the integrity of the phenothiazine core [23]. This technique is particularly useful for removing unreacted starting materials and low-molecular-weight by-products [23].
High-performance liquid chromatography offers the highest achievable purity levels (>99%) but is primarily reserved for analytical-scale preparations due to cost considerations [22] [21]. Preparative high-performance liquid chromatography enables the separation of closely related impurities and stereoisomers [22].
Comprehensive quality control and analysis of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone requires multiple complementary analytical techniques to ensure structural integrity, purity, and compliance with pharmaceutical standards [22] [24] [25].
High-performance liquid chromatography serves as the primary analytical method for phenothiazine derivatives, providing quantitative analysis with detection limits of 0.1-1.0 μg/mL and precision values of 0.5-2.0% relative standard deviation [22] [24]. The method enables simultaneous determination of the target compound and related impurities, including sulfoxide derivatives that may form during oxidative degradation [24] [26].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization and purity assessment [25] [27] [28]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the aminopropyl chain, with the methylene protons appearing as distinct multiplets in the 2.0-4.0 ppm region [27] [28]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the acetyl carbonyl carbon and enables quantitative purity determination [27] [28].
Infrared spectroscopy enables rapid identification and functional group analysis with detection limits of 0.1-1.0 mg/mL [29] [27] [30]. The acetyl carbonyl group exhibits characteristic absorption in the 1670-1696 cm⁻¹ region, while the phenothiazine sulfur bridge shows stretching vibrations at 687-699 cm⁻¹ [27] [30]. Aromatic carbon-nitrogen stretching appears in the 1325-1374 cm⁻¹ range [30].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis with exceptional sensitivity (0.001-0.01 μg/mL) [14] [27]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 299 [M+H]⁺, with characteristic fragmentation patterns that confirm structural identity [14] [27].
UV-visible spectrophotometry enables rapid quantitative analysis based on the characteristic absorption properties of the phenothiazine chromophore [31] [32] [33]. The method shows absorption maxima around 250-255 nm and 300-310 nm, with molar absorptivities ranging from 6×10³ to 20×10³ L mol⁻¹ cm⁻¹ [31] [33].
Capillary zone electrophoresis provides an alternative separation technique for phenothiazine derivatives with detection limits of 0.2-2.0 μg/mL [22] [34]. The method offers rapid analysis times (10-20 minutes) and excellent resolution for structurally related compounds [22] [34].
Fluorescence spectroscopy enables highly sensitive detection with limits as low as 0.01-0.1 μg/mL [35] [27]. The target compound exhibits fluorescence emission at approximately 550 nm when excited at 450 nm, providing a selective analytical approach [27].
X-ray crystallography offers absolute structural confirmation for crystalline samples [29] [28]. Single-crystal analysis provides definitive stereochemical information and crystal packing arrangements, though it requires suitable crystal formation [29] [28].
The successful scale-up of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone synthesis requires careful consideration of multiple factors including reaction kinetics, heat transfer, mixing efficiency, and safety considerations [13] [36] [37].
Continuous-flow synthesis represents the most promising approach for large-scale production of phenothiazine derivatives [36]. This methodology enables precise control of reaction parameters including temperature, residence time, and reagent stoichiometry while maintaining consistent product quality [36]. The continuous nature eliminates batch-to-batch variations and enables direct scale-up without extensive process development [36].
Microwave-enhanced synthesis has been successfully scaled using multimode microwave reactors with capacities up to several liters [10] [11]. This approach maintains the advantages of rapid heating and improved reaction efficiency while enabling larger batch sizes [10]. Temperature and pressure monitoring systems ensure safe operation at scale [10].
Iron-catalyzed methodologies offer excellent scalability due to the abundance and low cost of iron catalysts [4] [13]. Ferric citrate catalyzed synthesis has been demonstrated on multi-gram scales with consistent yields and product quality [13]. The catalyst system enables easy recovery and recycling, reducing operational costs [13].
Electrochemical synthesis shows promise for industrial scale-up due to its inherently scalable nature [8]. Electrode surface area can be increased proportionally to achieve higher production rates while maintaining reaction efficiency [8]. The methodology eliminates the need for stoichiometric oxidants, reducing waste generation [8].
Solvent selection and recovery play critical roles in scalable synthesis [20] [36]. Process development must consider solvent availability, cost, environmental impact, and recovery efficiency [20]. Solvent-free methodologies eliminate these concerns while improving atom economy [9].
Heat management becomes increasingly important at larger scales due to potential exothermicity of phenothiazine formation reactions [36] [10]. Continuous-flow reactors enable excellent heat transfer and temperature control, preventing thermal runaway and maintaining product quality [36].
Quality assurance systems must be implemented to ensure consistent product quality during scale-up [24] [20]. In-process monitoring using spectroscopic techniques enables real-time quality control and rapid response to process deviations [24] [20].
Waste minimization strategies become economically important at industrial scales [9] [4]. Green chemistry approaches that reduce waste generation and eliminate toxic reagents provide both environmental and economic benefits [9] [4]. Process optimization should focus on maximizing atom economy and minimizing by-product formation [9].